molecular formula C10H7ClN2O B13692712 N-hydroxyquinoline-5-carboximidoyl chloride

N-hydroxyquinoline-5-carboximidoyl chloride

Cat. No.: B13692712
M. Wt: 206.63 g/mol
InChI Key: INDVVUFFRNNBSG-UHFFFAOYSA-N
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Description

N-hydroxyquinoline-5-carboximidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is known for its unique structure, which includes a quinoline ring system substituted with a hydroxy group and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxyquinoline-5-carboximidoyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline-5-carboximidoyl chloride with hydroxylamine under controlled conditions to introduce the hydroxy group. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-hydroxyquinoline-5-carboximidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as N-hydroxyquinoline-5-carboximidoyl azide and N-hydroxyquinoline-5-carboximidoyl amine, depending on the specific reagents and conditions used .

Scientific Research Applications

N-hydroxyquinoline-5-carboximidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-hydroxyquinoline-5-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboximidoyl chloride group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-6-methyluracil-5-carboximidoyl chloride: Similar in structure but with a uracil ring instead of a quinoline ring.

    8-hydroxyquinoline: Lacks the carboximidoyl chloride group but shares the quinoline ring system and hydroxy group.

Uniqueness

N-hydroxyquinoline-5-carboximidoyl chloride is unique due to the presence of both the hydroxy group and the carboximidoyl chloride group on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-hydroxyquinoline-5-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVVUFFRNNBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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